N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a carboxamide group at position 6 and a 4-ethyl-5-methylthiazole moiety at the N-terminus.
Properties
Molecular Formula |
C14H14N4O2S2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H14N4O2S2/c1-4-10-8(3)22-13(16-10)17-11(19)9-5-15-14-18(12(9)20)6-7(2)21-14/h5-6H,4H2,1-3H3,(H,16,17,19) |
InChI Key |
JLOKITLBAJNNIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-ethyl-5-methyl-1,3-thiazole-2-amine with 2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid under specific conditions . The reaction conditions often involve the use of organic solvents like ethanol and catalysts such as piperidine to facilitate the reaction . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
Core Formation
The thiazolo[3,2-a]pyrimidine core is often synthesized via condensation reactions between thiazole derivatives and pyrimidine precursors. Key reagents and conditions include:
-
Aromatic aldehydes (e.g., benzaldehyde) and ethyl acetoacetate , used in multi-component reactions to form fused heterocycles .
-
Catalysts such as piperidine or potassium carbonate to enhance reaction rates .
-
Solvents like DMSO or DMF for solubility and reaction efficiency .
Chemical Transformations
The compound undergoes several key reactions due to its functional groups:
Oxidation/Reduction
-
Oxidation : Hydrogen peroxide or other oxidizing agents may modify the thiazole ring’s redox state.
-
Reduction : Sodium borohydride could reduce carbonyl groups (e.g., ketones) to alcohols.
Alkylation/Acylation
-
Alkylation : Introduction of alkyl groups (e.g., ethyl) via reactions with alkyl halides or alcohols.
-
Acylation : Formation of esters or amides using acyl chlorides or carboxylic acids.
| Reaction Type | Reagents | Functional Group Target |
|---|---|---|
| Oxidation | H₂O₂, acidic conditions | Thiazole ring |
| Reduction | NaBH₄, THF | Carbonyl groups |
| Alkylation | Alkyl halides, K₂CO₃ | Thiazole positions |
Condensation Pathways
The synthesis of the thiazolo-pyrimidine core often follows stepwise condensation :
-
Thiazole formation : Reaction of amines (e.g., 5-methylthiazol-2-amine) with carbonyl compounds (e.g., ethyl cyanoacetate) to form intermediates .
-
Pyrimidine fusion : Cyclization of intermediates with pyrimidine precursors under acidic or basic conditions .
Carboxamide Group Formation
The carboxamide group is likely introduced via amide coupling , such as reacting a thiazole-derived amine with a carboxylic acid derivative (e.g., using EDC or DCC) .
Biological Relevance
Compounds with similar thiazolo-pyrimidine cores are studied for:
-
Enzyme inhibition (e.g., EGFR tyrosine kinase).
-
Antimicrobial/anticancer activity due to heterocyclic diversity .
Stability
-
Thermal stability : Likely moderate under standard conditions, though exact data are unspecified.
-
pH sensitivity : Functional groups like carboxamide may hydrolyze under extreme acidic/basic conditions.
Structural Variations
Modifications to the thiazolo-pyrimidine core (e.g., substituent positions, functional groups) directly influence biological activity. For example:
Scientific Research Applications
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and antitumor agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyrimidine rings allow it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biochemical pathways, resulting in its observed biological effects . The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Differences :
- Substituents: A 4-methoxyphenyl group replaces the 4-ethyl-5-methylthiazole moiety.
- Core Modification: The thiazolo-pyrimidine system is partially saturated (2,3-dihydro), reducing aromaticity compared to the fully conjugated target compound.
- Pharmacological Relevance : The methoxyphenyl group may enhance metabolic stability but reduce kinase-binding affinity due to steric bulk .
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Dasatinib (BMS-354825)
- Key Differences: Core Structure: Dasatinib features a thiazole-carboxamide linked to a pyrimidine-aminothiazole scaffold, lacking the fused thiazolo-pyrimidine system. Substituents: A 2-chloro-6-methylphenyl group and a hydroxyethylpiperazine side chain.
- Activity : Dasatinib inhibits SRC and BCR-ABL kinases (IC₅₀ = 0.5–5 nM), highlighting the critical role of carboxamide-thiazole motifs in kinase binding .
Physicochemical and Pharmacokinetic Properties
*Calculated using fragment-based methods.
- Solubility : Lower solubility relative to Dasatinib may limit bioavailability, necessitating formulation optimization .
Biological Activity
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole moiety linked to a pyrimidine derivative. The molecular formula is with a molecular weight of approximately 334.4 g/mol. Its structural complexity contributes to its unique biological activities.
Pharmacological Activities
1. Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyrimidine rings exhibit promising anticancer properties. For instance, thiazolo[3,2-a]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that this compound exhibited cytotoxic effects against A549 (lung adenocarcinoma) and MCF7 (breast cancer) cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
2. Anticonvulsant Activity
The thiazole moiety is recognized for its anticonvulsant properties. Compounds similar to N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine have been evaluated in animal models for their ability to prevent seizures induced by pentylenetetrazole (PTZ). The structure–activity relationship (SAR) studies suggest that modifications in the thiazole and pyrimidine rings can enhance anticonvulsant efficacy .
3. Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. The compound has shown activity against various bacterial strains in preliminary tests. The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and cell cycle regulation .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
